molecular formula C15H18N2O3 B15023282 N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide

N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15023282
M. Wt: 274.31 g/mol
InChI Key: KYLFFCVLPDFWKM-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of the dimethylamino group and the carboxamide functionality contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to the chromene core’s ability to emit fluorescence.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as responsive polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its ability to intercalate with DNA can result in the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: A similar compound with a methacrylamide group instead of the chromene core.

    N-[3-(dimethylamino)propyl]hexadecanamide: A compound with a longer alkyl chain, used in surfactant synthesis.

    N-[3-(dimethylamino)propyl]acridine-4-carboxamide: A compound with an acridine core, known for its antitumor properties.

Uniqueness

N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct fluorescence properties and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C15H18N2O3/c1-17(2)9-5-8-16-14(18)12-10-11-6-3-4-7-13(11)20-15(12)19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,18)

InChI Key

KYLFFCVLPDFWKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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